N-(3-(azepan-1-yl)propyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
N-(3-(azepan-1-yl)propyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H30N4O4 and its molecular weight is 402.495. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, such as quinazolines, play a crucial role in medicinal chemistry due to their presence in various bioactive molecules. Research by Bacchi et al. (2005) demonstrates the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, yielding tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005). This indicates the versatility of similar compounds in synthesizing a wide range of heterocyclic structures, which could be explored for various scientific and pharmacological purposes.
Antimicrobial Activity
Compounds with the quinazoline structure have been investigated for their potential antimicrobial activity. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and evaluated their antimicrobial efficacy, suggesting that modifications on the quinazoline core can lead to significant biological activities (Patel & Patel, 2010). This points towards the possibility of derivatives of the compound being potent antimicrobial agents, subject to specific structural modifications and testing.
Potential for Antitumor Activity
The modification of quinazoline derivatives to target specific receptors or enzymes associated with cancer proliferation is a promising research avenue. The study of arylamides hybrids of two high-affinity σ2 receptor ligands by Abate et al. (2011) exemplifies the approach towards designing molecules for tumor diagnosis and potentially as antitumor agents, indicating the utility of quinazoline derivatives in cancer research (Abate, Ferorelli, Contino, Marottoli, Colabufo, Perrone, & Berardi, 2011).
Properties
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4/c1-29-14-13-25-20(27)17-8-7-16(15-18(17)23-21(25)28)19(26)22-9-6-12-24-10-4-2-3-5-11-24/h7-8,15H,2-6,9-14H2,1H3,(H,22,26)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPKNDYEVMJTOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCCCCC3)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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